

# Application Notes: (+)-SHIN1 as a Tool for Studying Serine-Glycine Metabolism

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## Compound of Interest

Compound Name: (+)-SHIN1

Cat. No.: B10800731

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## Introduction

**(+)-SHIN1** is a potent and specific small-molecule inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases.[1][2][3][4] These enzymes are pivotal in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine to glycine and generating a one-carbon unit carried by tetrahydrofolate.[5] This pathway is crucial for the biosynthesis of nucleotides (purines and thymidylate) and other essential biomolecules. In many cancer types, the serine-glycine one-carbon pathway is upregulated to meet the metabolic demands of rapid proliferation, making SHMT enzymes attractive therapeutic targets. **(+)-SHIN1** serves as an invaluable chemical tool to probe the intricacies of serine-glycine metabolism, validate the therapeutic potential of SHMT inhibition, and investigate its downstream cellular consequences.

## Mechanism of Action

**(+)-SHIN1** is a pyrazolopyran derivative that acts as a competitive inhibitor of SHMT1 and SHMT2 with respect to the folate co-substrate. By blocking the SHMT-mediated conversion of serine, **(+)-SHIN1** depletes the intracellular pools of glycine and one-carbon units. This leads to a reduction in the synthesis of purines and thymidylate, ultimately causing cell cycle arrest and inhibiting cell proliferation. The effects of **(+)-SHIN1** can be rescued by the addition of formate, a source of one-carbon units, but only in the presence of exogenous glycine, confirming its on-

target activity. The inactive enantiomer, (-)-SHIN1, shows no significant inhibitory activity, highlighting the stereospecificity of the interaction.

## Data Presentation

### In Vitro Inhibitory Activity of (+)-SHIN1

Target	IC <sub>50</sub> (nM)	Reference
Human SHMT1	5	
Human SHMT2	13	

### Cellular Growth Inhibition by (+)-SHIN1

Cell Line	IC <sub>50</sub> (nM)	Notes	Reference
HCT-116 (WT)	870	Colon cancer cell line.	
HCT-116 ( $\Delta$ SHMT2)	< 50	Increased sensitivity, highlighting potent SHMT1 inhibition.	
HCT-116 ( $\Delta$ SHMT1)	840	Similar sensitivity to WT, indicating SHMT2 is the primary target in these cells.	
8988T	< 100	Pancreatic cancer cell line reliant on SHMT1.	
T-ALL cell lines (average)	2800	T-cell acute lymphoblastic leukemia.	
B-ALL cell lines (average)	4400	B-cell acute lymphoblastic leukemia.	
AML cell lines (average)	8100	Acute myeloid leukemia.	

## Experimental Protocols

### Protocol 1: Cell Growth Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of **(+)-SHIN1** on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., HCT-116)
- Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- **(+)-SHIN1** stock solution (e.g., 10 mM in DMSO)
- 96-well plates
- Cell counting solution (e.g., Trypan Blue) or a cell viability assay reagent (e.g., CCK-8)
- Incubator (37°C, 5% CO<sub>2</sub>)

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **(+)-SHIN1** in complete growth medium. It is recommended to perform a wide range of concentrations initially (e.g., 1 nM to 30  $\mu$ M) to determine the approximate  $IC_{50}$ .
- Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of **(+)-SHIN1**. Include a vehicle control (DMSO) at the same concentration as the highest **(+)-SHIN1** treatment.
- Incubate the plates for a specified period, typically 72 hours.
- After incubation, determine cell viability. For direct cell counting, trypsinize the cells, stain with Trypan Blue, and count using a hemocytometer or an automated cell counter. For

viability assays, follow the manufacturer's instructions for the chosen reagent.

- Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the **(+)-SHIN1** concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Protocol 2: Isotope Tracing to Monitor SHMT Activity

This protocol uses stable isotope-labeled serine (U-<sup>13</sup>C-serine) to trace the metabolic flux through the SHMT-catalyzed reaction and assess the target engagement of **(+)-SHIN1**.

Materials:

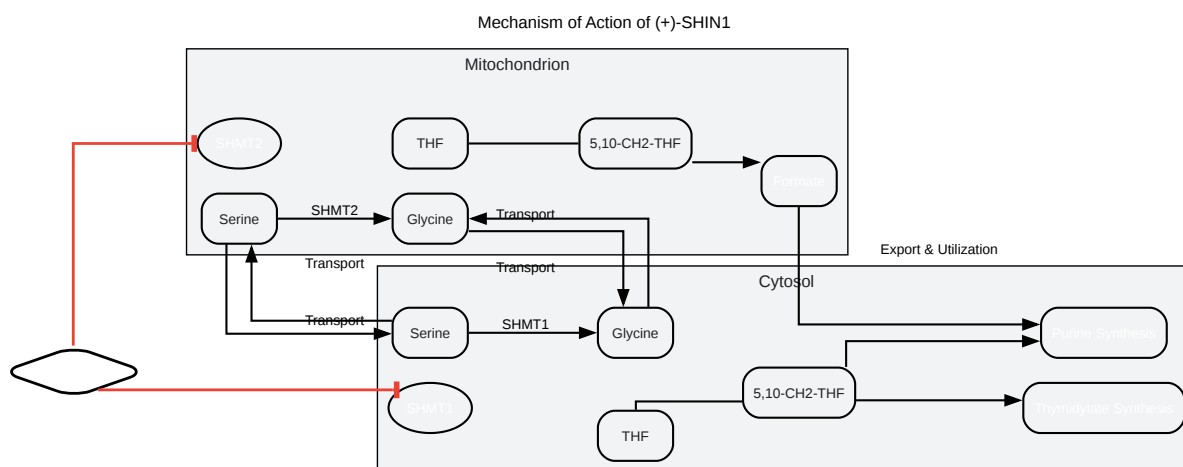
- Cancer cell line of interest
- Growth medium lacking serine
- U-<sup>13</sup>C-serine
- **(+)-SHIN1**
- (-)-SHIN1 (as a negative control)
- Formate (for rescue experiments)
- Methanol, water, and chloroform (for metabolite extraction)
- Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

- Culture cells to the desired confluency.
- Wash the cells with phosphate-buffered saline (PBS) and then switch to a serine-free medium.

- Add U-<sup>13</sup>C-serine to the medium along with the desired concentrations of **(+)-SHIN1**, **(-)-SHIN1**, or vehicle (DMSO). A typical concentration for **(+)-SHIN1** is 5 μM.
- Incubate the cells for a specified time, for example, 24 hours.
- After incubation, aspirate the medium and wash the cells with cold PBS.
- Perform metabolite extraction. A common method is to add a cold (-80°C) extraction solvent mixture of methanol:water:chloroform.
- Scrape the cells and collect the extract. Centrifuge to pellet the cellular debris.
- Collect the supernatant containing the polar metabolites.
- Analyze the extracts by LC-MS to determine the fractional labeling of downstream metabolites such as glycine, glutathione, and purines (e.g., ADP). A decrease in the M+2 labeled fraction of these metabolites in **(+)-SHIN1** treated cells compared to controls indicates inhibition of SHMT activity.

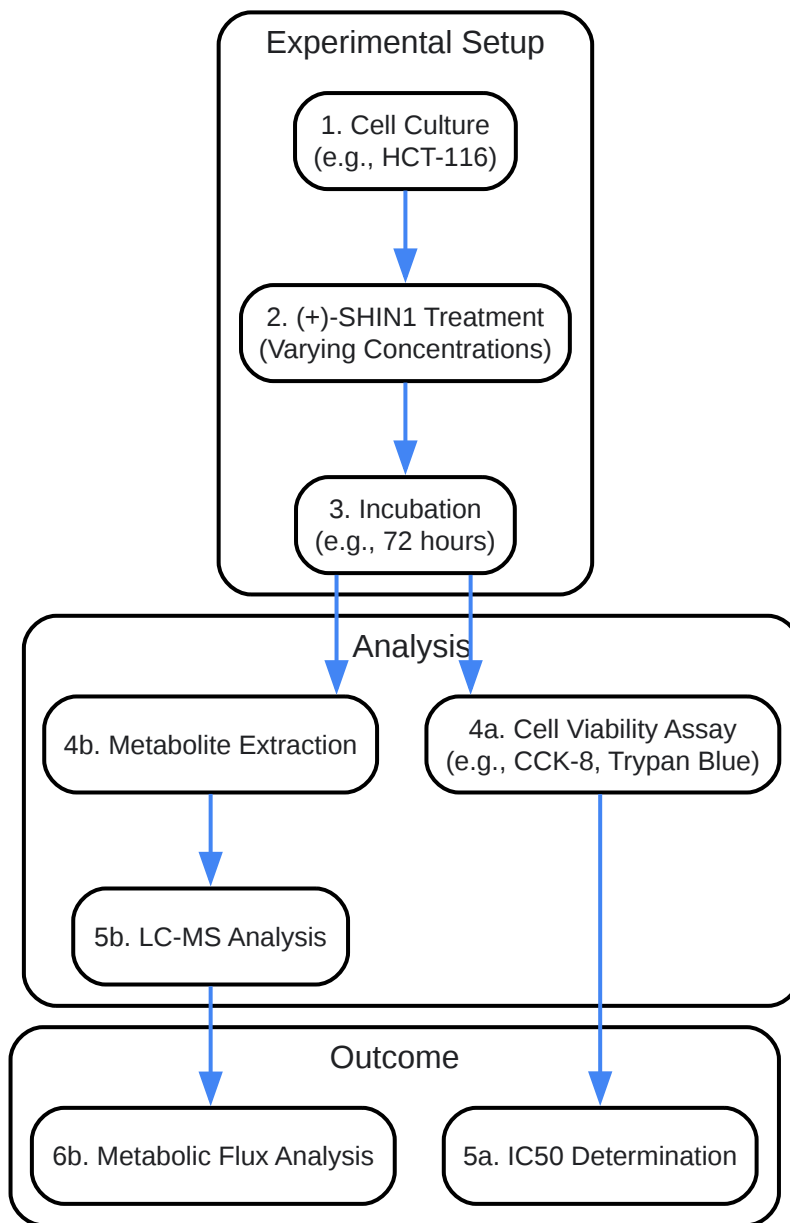
## Visualizations



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Caption: **(+)-SHIN1** inhibits both cytosolic SHMT1 and mitochondrial SHMT2.

## Experimental Workflow for Assessing (+)-SHIN1 Activity



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Caption: Workflow for evaluating **(+)-SHIN1**'s effects on cells.

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